(Z)-Oleyloxyethyl phosphorylcholine
Overview
Description
(Z)-Oleyloxyethyl phosphorylcholine is a chemical compound known for its role as an inhibitor of phospholipase A2 (PLA2). Phospholipase A2 enzymes are responsible for releasing fatty acids from glycerol. This compound specifically recognizes the sn-2 acyl bond of phospholipids and catalytically hydrolyzes this bond, releasing arachidonic acid and lysophosphatidic acid .
Mechanism of Action
Target of Action
Oleyloxyethylphosphorylcholine primarily targets secreted Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the biosynthesis of proinflammatory lipid mediators .
Mode of Action
Oleyloxyethylphosphorylcholine acts as an inhibitor of sPLA2 . It specifically recognizes the sn-2 acyl bond of phospholipids and catalytically hydrolyzes the bond . This interaction with its target results in the release of arachidonic acid and lysophosphatidic acid .
Biochemical Pathways
The action of Oleyloxyethylphosphorylcholine affects the arachidonic acid pathway . Upon downstream modification by cyclooxygenases, arachidonic acid is modified into active eicosanoids . These eicosanoids are categorized as anti-inflammatory and inflammatory mediators .
Pharmacokinetics
It is known that the compound is soluble in dmso and dimethyl formamide
Result of Action
The inhibition of sPLA2 by Oleyloxyethylphosphorylcholine leads to a decrease in the production of proinflammatory lipid mediators . This makes the compound useful for studying inflammatory diseases . Additionally, Oleyloxyethylphosphorylcholine has been shown to modify the red blood cell membrane and bind to oxygen-carrying liquid perfluorocarbons . This has been used as an antivenom agent to reduce toxin-induced hemolysis .
Action Environment
Biochemical Analysis
Biochemical Properties
Oleyloxyethylphosphorylcholine plays a significant role in biochemical reactions by inhibiting the activity of secreted Phospholipase A2 (sPLA2). This enzyme is involved in the biosynthesis of proinflammatory lipid mediators. By inhibiting sPLA2, Oleyloxyethylphosphorylcholine can reduce the production of these mediators, thereby potentially mitigating inflammatory responses . Additionally, Oleyloxyethylphosphorylcholine interacts with red blood cell membranes, modifying their properties and binding to oxygen-carrying liquid perfluorocarbons to reduce toxin-induced hemolysis .
Cellular Effects
Oleyloxyethylphosphorylcholine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting sPLA2, it can alter the production of lipid mediators that play crucial roles in cell signaling. This inhibition can lead to changes in gene expression patterns associated with inflammation and other cellular responses . Furthermore, Oleyloxyethylphosphorylcholine’s interaction with red blood cell membranes can impact cellular metabolism by affecting oxygen transport and reducing hemolysis .
Molecular Mechanism
At the molecular level, Oleyloxyethylphosphorylcholine exerts its effects primarily through the inhibition of sPLA2. This enzyme catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors for proinflammatory lipid mediators. By binding to the active site of sPLA2, Oleyloxyethylphosphorylcholine prevents the enzyme from catalyzing this reaction, thereby reducing the production of inflammatory mediators . This inhibition can also lead to downstream effects on gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oleyloxyethylphosphorylcholine can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in experiments . Prolonged exposure to Oleyloxyethylphosphorylcholine may lead to gradual degradation, which could affect its efficacy in long-term studies. Additionally, long-term exposure to the compound has been observed to have sustained effects on cellular function, particularly in reducing inflammation and hemolysis .
Dosage Effects in Animal Models
The effects of Oleyloxyethylphosphorylcholine in animal models vary with different dosages. At lower doses, the compound effectively inhibits sPLA2 activity and reduces inflammation without causing significant adverse effects . At higher doses, Oleyloxyethylphosphorylcholine may exhibit toxic effects, including potential damage to cellular membranes and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
Oleyloxyethylphosphorylcholine is involved in metabolic pathways related to lipid metabolism. By inhibiting sPLA2, the compound affects the biosynthesis of proinflammatory lipid mediators, thereby altering metabolic flux and metabolite levels . This inhibition can lead to changes in the production of arachidonic acid and lysophospholipids, which are key intermediates in various metabolic pathways. Additionally, Oleyloxyethylphosphorylcholine’s interaction with red blood cell membranes can influence oxygen transport and metabolism .
Transport and Distribution
Within cells and tissues, Oleyloxyethylphosphorylcholine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to modify red blood cell membranes suggests that it may be transported via membrane-associated proteins . This interaction can affect the localization and accumulation of Oleyloxyethylphosphorylcholine within specific cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
Oleyloxyethylphosphorylcholine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is known to target cellular membranes, particularly red blood cell membranes, where it exerts its effects on oxygen transport and hemolysis . Additionally, Oleyloxyethylphosphorylcholine may interact with other cellular compartments, such as the endoplasmic reticulum, where it can influence lipid metabolism and signaling pathways . The subcellular localization of Oleyloxyethylphosphorylcholine is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Oleyloxyethyl phosphorylcholine involves the reaction of oleyl alcohol with phosphorylcholine chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphorylcholine ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylcholine group .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Z)-Oleyloxyethyl phosphorylcholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the oleyl group, leading to different derivatives.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
(Z)-Oleyloxyethyl phosphorylcholine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phospholipase A2 and the mechanisms of enzyme inhibition.
Biology: The compound is used to investigate the role of phospholipase A2 in cellular processes and inflammation.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases and as an antivenom agent.
Industry: It is used in the development of novel pharmaceuticals and as a component in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Z-(Z)-Oleyloxyethyl phosphorylcholine: An isomer of (Z)-Oleyloxyethyl phosphorylcholine with similar inhibitory properties.
Mepacrine: Another phospholipase A2 inhibitor with a different chemical structure.
Alkylphosphorylcholines: A class of compounds with similar inhibitory effects on phospholipase A2.
Uniqueness
This compound is unique due to its specific recognition of the sn-2 acyl bond of phospholipids and its potent inhibitory effect on phospholipase A2. This specificity makes it a valuable tool in studying the role of phospholipase A2 in various biological processes and in developing therapeutic agents .
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMVGGTFDUQHL-SEYXRHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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